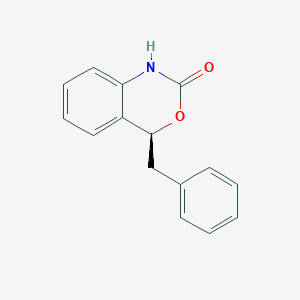![molecular formula C11H11Cl2NO2 B14186169 (3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile CAS No. 922735-28-2](/img/structure/B14186169.png)
(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile is an organic compound characterized by the presence of a nitrile group, a hydroxyl group, and a dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile typically involves the reaction of 2,4-dichlorobenzyl alcohol with a suitable nitrile precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of (3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3S)-4-[(2,3-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile
- (3S)-4-[(2,5-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile
- (3S)-4-[(2,6-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile
Uniqueness
(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities and chemical properties compared to its analogs.
Propiedades
Número CAS |
922735-28-2 |
|---|---|
Fórmula molecular |
C11H11Cl2NO2 |
Peso molecular |
260.11 g/mol |
Nombre IUPAC |
(3S)-4-[(2,4-dichlorophenyl)methoxy]-3-hydroxybutanenitrile |
InChI |
InChI=1S/C11H11Cl2NO2/c12-9-2-1-8(11(13)5-9)6-16-7-10(15)3-4-14/h1-2,5,10,15H,3,6-7H2/t10-/m0/s1 |
Clave InChI |
IYKHAWKQQZGKKJ-JTQLQIEISA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)Cl)COC[C@H](CC#N)O |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)COCC(CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)





![1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol](/img/structure/B14186145.png)

![1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one](/img/structure/B14186154.png)


